N-(propan-2-yl)cyclopropanamine
CAS No.: 73121-94-5
Cat. No.: VC6600802
Molecular Formula: C6H13N
Molecular Weight: 99.177
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73121-94-5 |
|---|---|
| Molecular Formula | C6H13N |
| Molecular Weight | 99.177 |
| IUPAC Name | N-propan-2-ylcyclopropanamine |
| Standard InChI | InChI=1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | XWGXFOVSOYMSGT-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CC1 |
Introduction
Applications and Significance
N-(Propan-2-yl)cyclopropanamine has potential uses in various fields:
-
Pharmaceutical Research: Cyclopropane derivatives are often explored for their biological activity, including potential applications in drug development.
-
Synthetic Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Synthesis Pathways
The synthesis of N-(propan-2-yl)cyclopropanamine typically involves:
-
Cyclopropanation Reactions: Formation of the cyclopropane ring through carbene or ylide intermediates.
-
Amination Processes: Introduction of the amino group via reductive amination or nucleophilic substitution.
Related Compounds
Several derivatives of cyclopropanamines have been synthesized and studied for their biological activities:
-
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine: A derivative with potential pharmacological applications .
-
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]cyclopropanamine: Explored for its structural complexity and potential biological activity .
Research Findings
Although specific biological studies on N-(propan-2-yl)cyclopropanamine are sparse, related compounds have demonstrated activity against cancer cell lines (e.g., HCT-116 and MCF-7), suggesting that cyclopropane derivatives may interact with biological targets effectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume